4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid
Description
4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a methyl group, and a fluorine atom attached to the benzene ring
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(16(18)19)9-15(14)17/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHDWVHCHHCUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690739 | |
| Record name | 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-33-9 | |
| Record name | 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 4-ethoxy-2-methylphenylboronic acid is coupled with 3-fluorobenzoic acid under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid include:
4-Ethoxy-2-methylphenylboronic acid: Used in similar synthetic applications but lacks the fluorine atom.
3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid: A positional isomer with different substitution patterns on the benzene ring.
4-Ethoxy-2-methylbenzoic acid: Similar structure but without the fluorine atom. The uniqueness of 4-(4-Ethoxy-2-methylphenyl)-3-fluorobenzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
